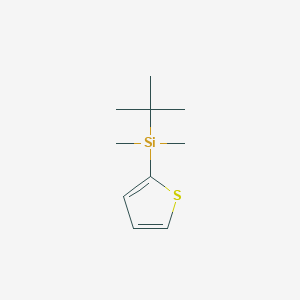

2-(Tert-butyldimethylsilyl)thiophene

描述

准备方法

拟蜂毒素-343 的合成涉及多个步骤,从制备多胺骨架开始,然后连接芳香头部基团。合成路线通常包括:

步骤 1: 通过一系列胺化反应制备多胺骨架。

步骤 2: 将多胺骨架与芳香醛偶联形成中间席夫碱。

步骤 3: 还原席夫碱,得到最终产物拟蜂毒素-343.

化学反应分析

拟蜂毒素-343 经历了各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变多胺骨架,改变化合物的活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

Organic Electronics

1.1 Role as a Building Block in Organic Semiconductors

2-(Tert-butyldimethylsilyl)thiophene serves as a crucial building block in the synthesis of organic semiconductors. Its derivatives, such as bibenzo[c]thiophene compounds, have been synthesized to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of tert-butyldimethylsilyl groups improves the solubility and stability of these compounds, making them suitable for device fabrication.

| Compound | Application | Key Properties |

|---|---|---|

| 4,4'-bibenzo[c]thiophene | OLEDs | High photoluminescence efficiency |

| 1,1'-Si-4,4'-bibenzo[c]thiophene | OFETs | Enhanced charge transport properties |

| 1,1',3,3'-Si-4,4'-bibenzo[c]thiophene | OPVs | Improved light absorption |

The photophysical properties of these compounds have been characterized using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy, revealing their potential for high-performance optoelectronic devices .

Medicinal Chemistry

2.1 Mitochondrial Targeting

Recent studies have highlighted the utility of thiophene derivatives as mitochondrial carriers for drug delivery. The incorporation of this compound into chimeric drugs has shown promising results in targeting mitochondria effectively. For instance, a study developed a thiophene-containing chimeric drug that demonstrated enhanced accumulation in mitochondria, leading to improved antitumor activity against resistant breast cancer cell lines .

Case Study: Chimeric Drug Design

- Drug : Thio-DCA (Dichloroacetate linked to thiophene)

- Target : Pyruvate dehydrogenase kinase (PDHK)

- Outcome : Increased efficacy against breast cancer cell lines (MDA-MB-468, MDA-MB-231)

This application underscores the versatility of thiophenes in drug design and their potential to overcome challenges associated with drug resistance in cancer therapy .

Synthetic Methodologies

3.1 Modular Synthesis

The synthesis of this compound derivatives has been achieved through various modular approaches. These methodologies facilitate the construction of complex molecular architectures that are essential for developing new materials with tailored properties.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Lithiation followed by silylation | Introduction of silyl groups onto thiophene rings | High selectivity and yield |

| Coupling reactions | Formation of aryl-substituted thiophenes | Versatile and efficient |

The development of efficient synthetic routes is crucial for expanding the library of thiophene derivatives available for research and application in advanced materials .

作用机制

拟蜂毒素-343 通过非选择性地阻断兴奋性神经递质离子通道,包括烟碱型乙酰胆碱受体和离子型谷氨酸受体,发挥其作用 . 该化合物具有疏水性芳香头部基团和亲水性多胺尾部,使其能够结合在离子通道内并抑制其功能 . 这种作用机制对其神经保护和杀虫特性至关重要。

相似化合物的比较

拟蜂毒素-343 与其他类似化合物进行比较,例如:

拟蜂毒素-433: 来自欧洲土蜂毒液的最活跃的拟蜂毒素,以其对离子通道的强效抑制作用而闻名.

拟蜂毒素-12: 与拟蜂毒素-343 相比,具有改善的选择性和效力的合成类似物.

生物活性

2-(Tert-butyldimethylsilyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

- Chemical Formula : C₁₁H₁₈S

- CAS Number : 163079-25-2

- Molecular Weight : 198.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiophene ring structure allows for significant biochemical interactions through:

- Hydrogen Bonding : The tert-butyldimethylsilyl group enhances the compound's solubility and stability, allowing it to form hydrogen bonds with biological molecules.

- Aromatic Interactions : The thiophene moiety can interact with aromatic residues in proteins, influencing their function and modulating signaling pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. A study demonstrated that this compound showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. Notably:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MDA-MB-231 for breast cancer) reported that this compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.

- Mechanistic Insights : The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This action is similar to known chemotherapeutic agents that target microtubules.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports evaluated the efficacy of various thiophene derivatives against breast cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MDA-MB-231 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Data Summary

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | IC50 ~ 15 µM (MDA-MB-231) |

| Antimicrobial | Inhibits growth of bacteria | MIC ~ 32 µg/mL (S. aureus, E. coli) |

| Anti-inflammatory | Reduces cytokine production | Not quantified |

属性

IUPAC Name |

tert-butyl-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERSDBULDLBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456764 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163079-25-2 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。